molecular formula C10H9N3O B8705651 1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one

1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one

Cat. No.: B8705651
M. Wt: 187.20 g/mol
InChI Key: TYVFEMRFHCSQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-(6-imidazol-1-ylpyridin-3-yl)ethanone

InChI

InChI=1S/C10H9N3O/c1-8(14)9-2-3-10(12-6-9)13-5-4-11-7-13/h2-7H,1H3

InChI Key

TYVFEMRFHCSQOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2C=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

204 mg (corresponding to 3.00 mmol) of imidazole was dissolved in 5 mL of dimethylformamide. Then, 200 mg (corresponding to 1.00 mmol) of 5-acetyl-2-bromopyridine and 414 mg (corresponding to 3.00 mmol) of potassium carbonate were added thereto. The resulting solution was heated at 100° C. for 3 hours. After the completion of the reaction, the reaction solution was cooled down to room temperature, supplemented with a saturated ammonium chloride aqueous solution and water, and extracted 3 times with dichloromethane. The combined dichloromethane layer was washed with water and a saturated saline solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography (elution solvent: dichloromethane/ethyl acetate=4/1), to obtain 87 mg (corresponding to 0.462 mmol) of 5-acetyl-2-(1H-imidazole-1-yl)pyridine (FIG. 3, step 1).
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
414 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 25 mL vial which contained 1-(6-chloro-pyridin-3-yl)-ethanone (1.5 g, 10 mmoL) was added 1H-imidazole (3 g, 50 mmoL) at rt. The mixture was stirred at 120-130° C. for 2 h and cooled to rt. The contents were poured into 150 mL ice-water solution and extracted with EtOAc (3×100 mL). The combined organic layers was washed with water (3×50 mL), brine (50 mL) and dried over Na2SO4. The solvent was removed under vacuum to yield the crude which was purified by column to afford desired 1-(6-imidazol-1-yl-pyridin-3-yl)-ethanone (1.25 g, 67%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Three

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